Alosetron N-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alosetron N-β-D-Glucuronide is a glucuronide derivative of Alosetron, a serotonin 5HT3-receptor antagonist used in the treatment of irritable bowel syndrome . This compound is formed in the liver through the glucuronidation of Alosetron. Glucuronidation is a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body.
Mecanismo De Acción
Target of Action
Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor . The 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
Alosetron works by blocking the action of serotonin on the intestine . It has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes . Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions .
Biochemical Pathways
It is known that the 5-ht3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract . The blockade of these channels by Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .
Pharmacokinetics
Alosetron is rapidly absorbed and extensively metabolized in the liver via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The drug is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .
Result of Action
The result of Alosetron’s action is a reduction in the symptoms of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . It may reduce pain, abdominal discomfort, urgency, and diarrhea . Serious gastrointestinal adverse reactions have been reported with the use of alosetron .
Action Environment
The action of Alosetron can be influenced by various environmental factors. For example, plasma concentrations of Alosetron are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . These factors can influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron. . The reaction conditions for glucuronidation generally include the presence of UDP-glucuronic acid as a co-substrate and the appropriate enzyme.
Industrial Production Methods
Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These cultures would be fed with Alosetron and UDP-glucuronic acid to produce the glucuronide derivative in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Alosetron N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions . It may also participate in conjugation reactions, where it can form conjugates with other molecules.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.
Major Products
The major product of hydrolysis of this compound is Alosetron itself .
Aplicaciones Científicas De Investigación
Alosetron N-β-D-Glucuronide has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Morphine-6-glucuronide: Another glucuronide derivative with enhanced therapeutic properties compared to its parent compound, morphine.
p-Cresyl glucuronide: A glucuronide derivative with reduced toxicity compared to its parent compound, p-cresol.
Uniqueness
Alosetron N-β-D-Glucuronide is unique in its specific application for the treatment of irritable bowel syndrome through its parent compound, Alosetron . Its formation through glucuronidation enhances the solubility and excretion of Alosetron, potentially reducing its side effects and improving its therapeutic profile.
Actividad Biológica
Alosetron N-β-D-glucuronide is a metabolite of alosetron, a selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS) in women. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
Alosetron undergoes extensive metabolism in humans, with a significant portion converted into glucuronide metabolites, including this compound. Studies have shown that the biological activity of these metabolites, particularly their pharmacological effects, remains largely unexplored. However, it is known that alosetron itself has a mean bioavailability of approximately 50-60% and is primarily eliminated through urine, with only about 7% excreted unchanged .
Alosetron exerts its effects by antagonizing 5-HT3 receptors, which play a critical role in modulating gastrointestinal motility and sensory perception. This action leads to decreased colonic motility and increased colonic compliance, alleviating symptoms such as abdominal pain and diarrhea in IBS patients .
Table 1: Mechanisms of Alosetron Action
Mechanism | Description |
---|---|
5-HT3 Receptor Antagonism | Reduces pain and motor responses in the gut |
Modulation of Peristalsis | Alters ascending pain sensation |
Increased Colonic Compliance | Enhances tolerance to bowel distension |
Clinical Efficacy
Multiple clinical studies have demonstrated the efficacy of alosetron in managing IBS symptoms. A notable study indicated that alosetron significantly improved bowel urgency and global symptoms in women with severe chronic diarrhea-predominant IBS. Patients receiving alosetron reported a higher percentage of days with satisfactory control of bowel urgency compared to placebo (69% vs. 56%, P < 0.001) .
Table 2: Efficacy Outcomes from Clinical Trials
Adverse Effects
While alosetron has been effective in managing IBS symptoms, it is associated with several adverse effects. The most common side effect noted was constipation, which occurred in a dose-dependent manner among subjects receiving alosetron . Serious adverse events such as ischemic colitis have also been reported, although these are relatively rare.
Case Studies
A case study evaluating the incremental net benefit (INB) of alosetron treatment revealed that patients experienced significant improvements in quality of life metrics compared to placebo. The INB was highest among those with more severe baseline symptoms, emphasizing the drug's potential benefits for patients suffering from severe forms of IBS .
Propiedades
Número CAS |
863485-56-7 |
---|---|
Fórmula molecular |
C23H26N4O7 |
Peso molecular |
470.49 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.